REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([Br:12])[C:9]([O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=2[F:23])=[CH:8][C:3]=1[CH:4]=[N:5][NH:6][CH3:7].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.CC(OC)(C)C>C(Cl)Cl.O>[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([CH:4]=[N:5][N:6]2[CH3:7])=[CH:8][C:9]=1[O:13][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=1[F:23] |f:1.2.3|
|
Name
|
1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=NNC)C=C(C(=C1)Br)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Name
|
cuprous chloride
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.638 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cap is sealed
|
Type
|
CUSTOM
|
Details
|
the tube is placed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with an additional portion of MTBE (10 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 0.70 g of crude product
|
Type
|
CONCENTRATION
|
Details
|
heptane, and then concentrated
|
Type
|
CUSTOM
|
Details
|
to remove DCM resulting in the formation of a slurry
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=NN(C2=C1)C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |